molecular formula C13H13BrClN3O3 B2571733 ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate CAS No. 85792-31-0

ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate

Cat. No.: B2571733
CAS No.: 85792-31-0
M. Wt: 374.62
InChI Key: GMOHENLKISISML-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate is a triazole-containing compound characterized by a phenyl ring substituted with bromo (Br) and chloro (Cl) groups at the 4- and 2-positions, respectively. The molecule also features a hydroxy (-OH) group and an ethyl ester moiety (-COOEt) attached to a propanoate backbone linked to a 1,2,4-triazole ring.

Properties

IUPAC Name

ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClN3O3/c1-2-21-12(19)13(20,6-18-8-16-7-17-18)10-4-3-9(14)5-11(10)15/h3-5,7-8,20H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOHENLKISISML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Bromo-Chlorophenyl Group: This step involves the bromination and chlorination of a phenyl ring, followed by its attachment to the triazole ring through a coupling reaction.

    Esterification: The final step involves the esterification of the hydroxypropanoate moiety with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromo and chloro substituents can be reduced to form the corresponding phenyl derivatives.

    Substitution: The bromo and chloro groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dehalogenated phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit notable antimicrobial properties. Ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate has been evaluated for its effectiveness against various bacterial and fungal strains. Studies have shown that triazole derivatives can inhibit the growth of pathogens like Candida albicans and Staphylococcus aureus, making them potential candidates for developing new antifungal and antibacterial agents .

Anticancer Properties
The compound's structure suggests potential anticancer activity. Research has shown that triazole derivatives can interfere with cancer cell proliferation and induce apoptosis. For instance, a study on similar triazole-containing compounds demonstrated significant cytotoxic effects against human cancer cell lines such as HeLa and A549 . The presence of the bromo and chloro substituents may enhance the compound's interaction with target proteins involved in cancer progression.

Agricultural Applications

Pesticidal Activity
Triazole derivatives are widely recognized for their fungicidal properties. This compound has been investigated for its potential as a pesticide. Studies have indicated that similar compounds can effectively control fungal diseases in crops like wheat and rice, thereby improving yield and quality . The compound's unique structure may provide enhanced efficacy against resistant fungal strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its applications. The presence of halogen atoms (bromine and chlorine) significantly influences the biological activity of the compound. These substituents can enhance lipophilicity and improve membrane permeability, facilitating better interaction with biological targets .

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2020) synthesized various triazole derivatives and tested their antimicrobial efficacy against clinically relevant strains. Among these, a compound structurally similar to this compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Candida albicans, demonstrating promising antifungal properties .

Case Study 2: Agricultural Application

In agricultural research, a derivative of this compound was tested for its fungicidal activity on Fusarium graminearum, a pathogen affecting wheat crops. The compound showed a significant reduction in disease severity compared to untreated controls, indicating its potential as a novel fungicide .

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromo and chloro substituents may enhance the compound’s binding affinity and specificity. The hydroxypropanoate moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

β-(1,2,4-Triazol-1-yl)-L-Alanine and Derivatives

Key Similarities :

  • Triazole Moiety : Both compounds share the 1,2,4-triazole group, which is critical for interactions with biological targets such as fungal cytochrome P450 enzymes .
  • Backbone Structure: The propanoate backbone in the target compound resembles the alanine side chain in β-(1,2,4-triazol-1-yl)-L-alanine, a metabolite of the fungicide myclobutanil .

Key Differences :

  • Functional Groups : The target compound contains a bromo-chlorophenyl group and an ethyl ester, whereas β-(1,2,4-triazol-1-yl)-L-alanine lacks aromatic substituents and has a carboxylic acid group.
  • Bioactivity : β-(1,2,4-triazol-1-yl)-L-alanine acts as a plant metabolite, while the target compound’s ester and halogenated phenyl groups may enhance lipophilicity and antifungal potency .

Glucoside Conjugates of Triazole-Containing Pesticides

Key Similarities :

  • Triazole Core : Glucosides of compounds like 3-(4-chlorophenyl)-2-cyclopropyl-4-(1H-1,2,4-triazol-1-yl)-1,3-butanediol share the triazole ring, indicating a common mechanism of action in pesticide activity .

Key Differences :

  • Substituents : The target compound’s bromo-chlorophenyl group contrasts with the chlorophenyl and cyclopropyl groups in glucoside derivatives, which may alter binding affinity to fungal targets.
  • Solubility : Glucoside conjugates are more water-soluble due to glycosylation, whereas the ethyl ester in the target compound likely improves membrane permeability .

Methyl 2-[2-Chloro-4-(4-Chlorophenoxy)Phenyl]-2-Hydroxy-3-(1H-1,2,4-Triazol-1-yl)propanoate

Key Similarities :

  • Ester Functionality : Both compounds feature an ester group (methyl vs. ethyl), which may influence hydrolysis rates and bioavailability .
  • Halogenated Phenyl Rings: The methyl derivative includes a phenoxy group and chloro substituents, similar to the bromo-chloro substitution in the target compound .

Key Differences :

  • Pharmacokinetics : The ethyl ester in the target compound may prolong half-life compared to the methyl ester due to slower enzymatic cleavage .

2-(4-Chlorophenyl)-3-Cyclopropyl-1-(1H-1,2,4-Triazol-1-yl)butan-2-ol

Key Similarities :

  • Triazole Group: The presence of the 1,2,4-triazole ring suggests shared target specificity, possibly against fungal lanosterol 14α-demethylase .

Key Differences :

  • Core Structure: The butan-2-ol backbone in this compound differs from the hydroxypropanoate in the target, affecting hydrogen-bonding capacity and solubility.

2-(4-Bromo-2-Chlorophenyl)-2-Hydroxy-3-(1H-1,2,4-Triazol-1-yl)propanoic Acid Hydrochloride

Key Similarities :

  • Aromatic Substitution : The bromo-chlorophenyl group is identical, indicating similar target recognition .

Key Differences :

  • Ionization State : The hydrochloride salt form (acid) increases water solubility, whereas the ethyl ester enhances lipophilicity and oral absorption in the target compound .

Biological Activity

Ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate (CAS 85792-31-0) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C13_{13}H13_{13}BrClN3_3O3_3
  • Molecular Weight : 375 Da
  • LogP : 2.39
  • Polar Surface Area : 77 Ų
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 1

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research indicates that compounds containing triazole moieties often exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study comparing similar triazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may follow similar mechanisms of action .

2. Anticancer Activity

The triazole ring in this compound is associated with anticancer properties. In vitro studies have shown that derivatives of triazole can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds structurally related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines, with some exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .

3. Neuroprotective Effects

Triazole derivatives are also noted for their neuroprotective effects. Studies have indicated that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases . The specific activity of this compound in this context remains to be fully elucidated.

The mechanisms underlying the biological activities of this compound include:

Antimicrobial Mechanisms

The compound likely interferes with bacterial cell wall synthesis and disrupts membrane integrity, leading to cell lysis.

Anticancer Mechanisms

The anticancer effects may be attributed to the induction of apoptosis through the activation of caspase pathways and inhibition of key signaling pathways involved in cell proliferation and survival.

Neuroprotective Mechanisms

Potential neuroprotective effects could stem from the modulation of oxidative stress responses and inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole-containing compounds similar to this compound:

StudyFocusFindings
Antimicrobial ActivitySignificant inhibition of bacterial growth in vitro against multiple strains.
Anticancer ActivityCompounds showed IC50 values lower than standard chemotherapeutics in various cancer cell lines.
Neuroprotective EffectsIndicated potential in modulating neuroinflammatory responses and reducing oxidative stress.

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